molecular formula C14H17BN2O2 B13443511 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS No. 1316275-46-3

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No.: B13443511
CAS No.: 1316275-46-3
M. Wt: 256.11 g/mol
InChI Key: YCSDHBWCXUEXGX-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is an organoboron compound that features a quinazoline core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the borylation of quinazoline derivatives. One common method includes the reaction of quinazoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium acetate, are used to facilitate the reactions.

    Solvents: Common solvents include xylene and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline involves its ability to form stable boron-carbon bonds. This reactivity is leveraged in various chemical reactions, such as coupling and hydroboration, where the boronic ester group acts as a key functional group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core, which imparts distinct reactivity and potential biological activity. This sets it apart from other boronic esters that may not have the same range of applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1316275-46-3

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-16-9-10-7-5-6-8-11(10)17-12/h5-9H,1-4H3

InChI Key

YCSDHBWCXUEXGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

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